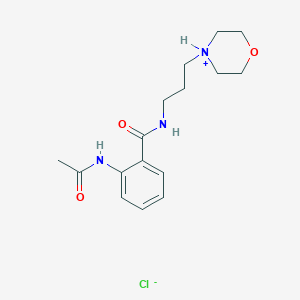
2,2,2-Trichloroacetaldehyde hydrate
Descripción general
Descripción
2,2,2-Trichloroacetaldehyde hydrate, also known as chloral hydrate, is a chemical compound with the formula CCl₃CH(OH)₂. It is a colorless, crystalline solid that is highly soluble in water and ethanol. Historically, it has been used as a sedative and hypnotic agent due to its depressant effects on the central nervous system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,2-Trichloroacetaldehyde hydrate can be synthesized through the chlorination of ethanol or acetaldehyde. The reaction involves the stepwise addition of chlorine gas to ethanol, producing a mixture of chloral, chloral hydrate, and other chlorinated compounds.
Industrial Production Methods
In industrial settings, this compound is produced by the chlorination of acetaldehyde in the presence of hydrochloric acid. The reaction is catalyzed by antimony trichloride, and the resulting chloral hydrate is distilled from the reaction mixture. The distillate is then dehydrated with concentrated sulfuric acid to yield the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloroacetaldehyde hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to trichloroacetic acid.
Reduction: It can be reduced to trichloroethanol.
Substitution: It reacts with nucleophiles to form addition products such as hemiacetals and acetals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Alcohols and water are common nucleophiles that react with this compound to form hemiacetals and acetals.
Major Products
Oxidation: Trichloroacetic acid.
Reduction: Trichloroethanol.
Substitution: Hemiacetals and acetals.
Aplicaciones Científicas De Investigación
2,2,2-Trichloroacetaldehyde hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the production of DDT (dichlorodiphenyltrichloroethane).
Medicine: Historically, it has been used as a sedative and hypnotic agent.
Industry: It is used in the manufacture of insecticides, herbicides, and other chlorinated organic compounds.
Mecanismo De Acción
2,2,2-Trichloroacetaldehyde hydrate exerts its effects primarily through its active metabolite, trichloroethanol. Trichloroethanol acts as an agonist for the nonclassical two-pore domain potassium channels TREK-1 and TRAAK, leading to hyperpolarization of neuronal membranes and a decrease in neuronal excitability. This results in its sedative and hypnotic effects .
Comparación Con Compuestos Similares
Similar Compounds
Trichloroethanol: The active metabolite of 2,2,2-Trichloroacetaldehyde hydrate, with similar sedative properties.
Trichloroacetic acid: An oxidation product with different chemical properties and applications.
Tribromoacetaldehyde: A similar compound with bromine atoms instead of chlorine.
Uniqueness
This compound is unique due to its historical use as a sedative and its role as a precursor in the synthesis of DDT. Its ability to form stable hydrates and its reactivity with nucleophiles also distinguish it from other similar compounds .
Propiedades
IUPAC Name |
2,2,2-trichloroacetaldehyde;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl3O.H2O/c3-2(4,5)1-6;/h1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXVAUXJNBZJOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(Cl)(Cl)Cl.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Benzamidobenzoyl)amino]propyl-dimethylazanium;chloride](/img/structure/B7855065.png)
![3-[[2-(Furan-2-carbonylamino)benzoyl]amino]propyl-dimethylazanium;chloride](/img/structure/B7855071.png)
![Dimethyl-[3-[[2-(pyridine-3-carbonylamino)benzoyl]amino]propyl]azanium;chloride](/img/structure/B7855077.png)







![3-(4-aminopiperidin-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one dihydrochloride](/img/structure/B7855148.png)



